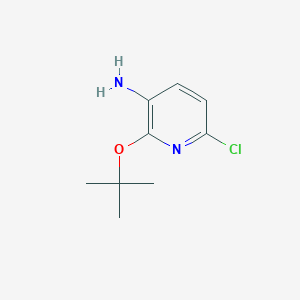
2-(Tert-butoxy)-6-chloropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxy)-6-chloropyridin-3-amine is an organic compound with the molecular formula C9H13ClN2O It is a derivative of pyridine, featuring a tert-butoxy group at the second position and a chlorine atom at the sixth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-6-chloropyridin-3-amine typically involves the introduction of the tert-butoxy group and the chlorine atom onto the pyridine ring. One common method is the reaction of 2-chloro-6-nitropyridine with tert-butyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyridine ring, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Tert-butoxy)-6-chloropyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. For example, the tert-butoxy group can be removed under acidic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyridines, while oxidation or reduction can lead to the formation of alcohols or amines .
Applications De Recherche Scientifique
2-(Tert-butoxy)-6-chloropyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex pyridine derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxy)-6-chloropyridin-3-amine involves its interaction with various molecular targets The tert-butoxy group can act as a protecting group, stabilizing the compound and preventing unwanted reactions
Comparaison Avec Des Composés Similaires
2-(Tert-butoxy)pyridine: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Chloropyridin-3-amine: Lacks the tert-butoxy group, which can affect its stability and reactivity.
2-Chloro-6-(tert-butoxy)pyridine: Similar but with different positioning of functional groups, leading to variations in reactivity and applications .
Uniqueness: 2-(Tert-butoxy)-6-chloropyridin-3-amine is unique due to the presence of both the tert-butoxy group and the chlorine atom, which confer distinct reactivity and stability properties. This combination allows for versatile applications in organic synthesis and potential drug development.
Propriétés
Formule moléculaire |
C9H13ClN2O |
|---|---|
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
6-chloro-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,3)13-8-6(11)4-5-7(10)12-8/h4-5H,11H2,1-3H3 |
Clé InChI |
PNDBMUGUYMIRAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC(=N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


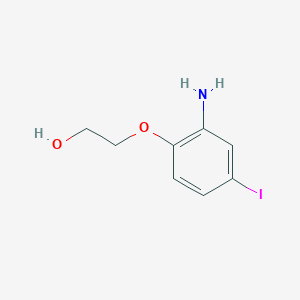
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)
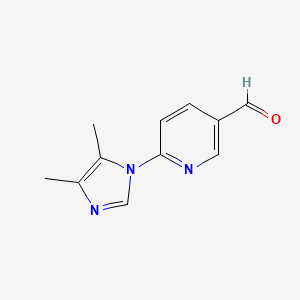
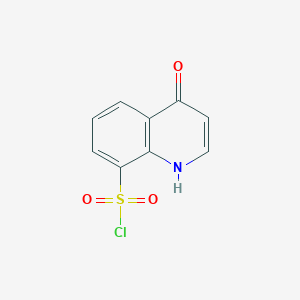
![6-Azaspiro[4.5]decan-7-one](/img/structure/B15274777.png)
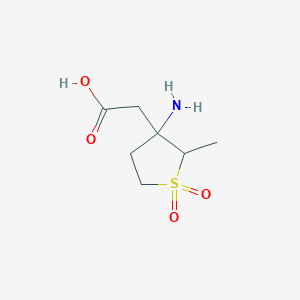
amine](/img/structure/B15274794.png)
amine](/img/structure/B15274797.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
![2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol](/img/structure/B15274809.png)
![7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15274813.png)
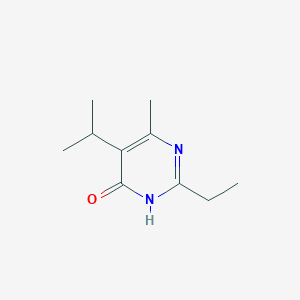
![Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B15274826.png)
![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)
